Product packaging for Octamethyltrisiloxane(Cat. No.:CAS No. 107-51-7)

Octamethyltrisiloxane

Cat. No.: B120667
CAS No.: 107-51-7
M. Wt: 236.53 g/mol
InChI Key: CXQXSVUQTKDNFP-UHFFFAOYSA-N
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Description

Contextualization of Volatile Methyl Siloxanes (VMS) in Contemporary Chemical Science

Volatile methyl siloxanes (VMS) are a class of organosilicon compounds characterized by a backbone of repeating silicon-oxygen (Si-O) units, with methyl groups attached to the silicon atoms. researchgate.netnih.gov These compounds are broadly categorized as either linear or cyclic. researchgate.netrsc.org VMS are noted for their high volatility, low surface tension, and stability, which has led to their extensive use in industrial and consumer products, including personal care items. researchgate.netnih.gov This widespread application has resulted in their ubiquity in various environments, prompting significant scientific interest in their distribution and behavior. rsc.orgspringerprofessional.de Decamethylcyclopentasiloxane (D5) is consistently the most abundant VMS species found in indoor environments, largely due to its use in personal care products. acs.org

Linear volatile methyl siloxanes (lVMS) are primarily used as intermediates in the production of silicone polymers and, to a lesser extent, as carriers in personal care products. rsc.org The global production of siloxanes is substantial, estimated at over 2 million tons annually. nih.gov Due to their high volatility and widespread use, it is estimated that approximately 95% of VMS are eventually released into the atmosphere. nih.gov

Significance of Octamethyltrisiloxane within Linear Siloxane Homologues

This compound, designated as L3 in the linear siloxane series, is an organosiloxane where all hydrogen atoms have been substituted with methyl groups. chemicalbook.comnih.gov Its chemical formula is C₈H₂₄O₂Si₃, and it possesses a linear structure. chemicalbook.comnist.gov This compound is a clear, colorless liquid and is considered a key member of the low molecular weight volatile linear siloxanes. chemicalbook.comtandfonline.com

Its significance lies in its role as a fundamental building block and a point of reference for understanding the properties and behavior of more complex, higher molecular weight linear siloxanes. silicones.eu Research into this compound (L3), along with other linear siloxanes like decamethyltetrasiloxane (B1670013) (L4) and dodecamethylpentasiloxane (B120680) (L5), is crucial for characterizing the entire class of compounds. nih.gov It is one of the most abundant linear siloxanes found in biogas. tandfonline.com this compound is used in the fabrication of perovskite barium titanate inverse opal films as a solvent to disperse styrene (B11656) and polydimethylsiloxane (B3030410) (PDMS). sigmaaldrich.com It also finds application as a foam suppressant in petroleum lubricating oil and as a base for silicone fluids designed for extreme temperatures. chemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 107-51-7 nist.gov
Molecular Formula C₈H₂₄O₂Si₃ chemicalbook.comnist.gov
Molecular Weight 236.53 g/mol nih.govsigmaaldrich.com
Appearance Clear, colorless liquid chemicalbook.com
Density 0.82 g/mL at 25 °C sigmaaldrich.comamericanelements.com
Melting Point -82 °C sigmaaldrich.comamericanelements.com
Boiling Point 153 °C sigmaaldrich.comamericanelements.com
Refractive Index n20/D 1.384 sigmaaldrich.com

| Water Solubility | 34μg/L at 23℃ chemicalbook.comchembk.com |

This table is interactive. Users can sort columns by clicking on the headers.

Evolution of Academic Inquiry on Organosilicon Compounds

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comwikipedia.orgsbfchem.com This marked the start of academic exploration into compounds containing silicon-carbon bonds. sbfchem.comrichsilicone.com

A pivotal figure in the early 20th century was British chemist F.S. Kipping, who conducted extensive research from 1898 to 1944. richsilicone.comgtsi.hk Kipping's work, which included the synthesis of various organosilicon compounds and the first preparation of silicone oligomers and polymers, laid much of the foundation for the modern silicone industry. wikipedia.orgrichsilicone.com He was the first to coin the term "silicone" in 1904. wikipedia.org The period from the early 1900s to the late 1930s is often considered the growth period of organosilicon chemistry, with scientists synthesizing numerous simple organosilicon compounds and discovering cyclic and linear polysiloxanes. sbfchem.comgtsi.hk

The 1940s brought a significant shift as the industrial application of organosilicon polymers became apparent. sbfchem.com Researchers like J.F. Hyde, E.G. Rochow, and K.A. Andrianov pioneered the development of silicone resins, coatings, and other polyorganosiloxane products. sbfchem.com The invention of the direct synthesis of organochlorosilanes by Rochow in 1941 was a major breakthrough, enabling large-scale production. richsilicone.com This led to the establishment of Dow Corning in 1943, a company dedicated to silicone production and research, marking the development period of the silicone industry. richsilicone.com

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound L3, MDM chemicalbook.comsilicones.eu
Volatile Methyl Siloxanes VMS researchgate.net
Tetraethylsilane
Decamethylcyclopentasiloxane D5 acs.org
Decamethyltetrasiloxane L4 nih.gov
Dodecamethylpentasiloxane L5 nih.gov
Polydimethylsiloxane PDMS sigmaaldrich.com
Organochlorosilanes
Silicone

Structure

2D Structure

Chemical Structure Depiction
molecular formula (CH3)3-Si-[O-Si(CH3)2]n-O-Si(CH3)3 B120667 Octamethyltrisiloxane CAS No. 107-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-bis(trimethylsilyloxy)silane
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InChI

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3
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InChI Key

CXQXSVUQTKDNFP-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
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Molecular Formula

C8H24O2Si3
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Related CAS

28349-86-2, 42557-10-8
Record name Octamethyltrisiloxane homopolymer
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Record name Trimethylsilyl-terminated poly(dimethylsiloxane)
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DSSTOX Substance ID

DTXSID9040710
Record name Octamethyltrisiloxane
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Molecular Weight

236.53 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS]
Record name Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-
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Density

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/
Record name POLYDIMETHYLSILOXANES
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Vapor Density

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/
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Vapor Pressure

3.34 [mmHg]
Record name Octamethyltrisiloxane
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CAS No.

107-51-7, 63148-62-9
Record name Octamethyltrisiloxane
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Record name Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-
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Record name TRISILOXANE
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Advanced Synthesis and Mechanistic Pathways

Methodologies for Octamethyltrisiloxane Synthesis

The synthesis of this compound primarily involves the rearrangement and equilibration of siloxane precursors. These methods are designed to control the molecular weight and structure of the final product, favoring the formation of this specific trisiloxane.

Catalysis is central to the efficient synthesis of this compound. A notable method involves a disproportionation reaction that equilibrates a mixture of siloxanes, primarily consisting of hexamethyldisiloxane (B120664) (MM) and dimethylsiloxane (D) units. google.com

Catalytic System: A key catalyst in this process is linear phosphonitrilic chloride (LPNC). google.com This catalyst facilitates a rapid siloxane rearrangement. The amount of LPNC used is typically between 5 and 500 parts per million by weight of the total organosiloxane materials. google.com The reaction's efficiency is highly dependent on the silanol (B1196071) content of the starting materials, which should ideally be below 700 ppm to prevent hydrolysis of the catalyst. google.com At higher silanol concentrations, an initial amount of LPNC can be added to reduce the silanol content via condensation, followed by a second addition of fresh catalyst to complete the rearrangement. google.com

Reaction Kinetics: The kinetics of siloxane polymerization, a related process, have been studied extensively. For instance, the ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D4), a common precursor for silicones, follows specific rate laws. In one study using potassium hydroxide (B78521) as an initiator, the rate of polymerization (Rp) at 80°C was expressed as:

Rp = k[D4]0.79[OTAC]0.64[KOH]0.38 brandeis.edu

Here, [D4], [OTAC] (octadecyl trimethyl ammonium (B1175870) chloride), and [KOH] represent the concentrations of the monomer, emulsifier, and initiator, respectively. The apparent activation energy for this specific reaction was determined to be 95.32 kJ mol−1. brandeis.eduresearchgate.net While this kinetic model describes the formation of long-chain polysiloxanes, it illustrates the principles governing the rearrangement of siloxane bonds, which are also fundamental to the synthesis of specific oligomers like this compound.

The synthesis of siloxanes is an equilibrium process that involves various linear and cyclic intermediates and the formation of different oligomers. In the synthesis of this compound (MDM), the reaction mixture contains not only the desired product but also starting materials like hexamethyldisiloxane (MM) and other oligomers such as decamethyltetrasiloxane (B1670013) (MD2M) and longer chains (MDxM, where x > 1). google.com

The formation of these products is governed by the redistribution of M (trimethylsiloxy) and D (dimethylsiloxy) units. google.com In sol-gel processes for forming siloxane networks, reactive silanol (-Si-OH) groups are crucial intermediates. These are formed through the hydrolysis of alkoxy groups and subsequently undergo condensation reactions to create the Si-O-Si siloxane linkages that build up the oligomeric and polymeric structures. researchgate.net The controlled formation of these intermediates is key to directing the synthesis towards a specific oligomer like this compound.

Novel synthetic pathways for siloxanes, including this compound, have been explored using radiation chemistry. Radiation-induced polymerization of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (D4) has been demonstrated in both solid and liquid states. epa.gov This method utilizes high-energy radiation to initiate polymerization, often through a cationic mechanism within the monomer's crystal lattice. epa.gov While studies may focus on high molecular weight polymers, the underlying principle of using radiation to initiate the cleavage and rearrangement of siloxane bonds represents a potential route for synthesizing specific oligomers under controlled conditions. The field of radiation chemistry of this compound itself has been a subject of scientific investigation, indicating its relevance in developing non-classical synthetic methods. acs.org

Spectroscopic and Structural Characterization Techniques for Synthetic Products

The synthetic products are rigorously analyzed using various spectroscopic and structural techniques to confirm the identity and purity of this compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 29Si NMR are powerful tools for structural elucidation. For this compound, the 1H NMR spectrum shows distinct signals for the methyl protons attached to the terminal (M) and central (D) silicon atoms.

Proton Environment Typical Chemical Shift (ppm)
(CH3)3Si- (M unit)~0.06
-(CH3)2Si- (D unit)~0.02

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups and bonds within the molecule. The spectrum of this compound is dominated by strong absorptions corresponding to the Si-O-Si and Si-C bonds. nih.govnist.gov

Vibrational Mode Wavenumber (cm-1)
Asymmetric Si-O-Si stretching1050-1080
Symmetric Si-CH3 rocking~840 & ~800
Symmetric Si-CH3 bending~1260
Asymmetric CH3 stretching~2960

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, organosilicon compounds show characteristic fragmentation. A common fragmentation pathway is the loss of a methyl group ([M-CH3]+). nist.govjeol.com For this compound (MW = 236.53 g/mol ), the mass spectrum would show a molecular ion peak and prominent fragment ions. nist.gov

Ion m/z (mass-to-charge ratio) Description
[M]+236Molecular Ion
[M-CH3]+221Loss of a methyl group
[(CH3)3SiOSi(CH3)2]+147Fragment from cleavage
[(CH3)3Si]+73Trimethylsilyl cation

These analytical techniques are essential for verifying the successful synthesis of this compound and for characterizing the distribution of oligomers in the reaction product.

Environmental Fate and Transport Dynamics

Atmospheric Transformation Processes

Once released into the atmosphere, octamethyltrisiloxane is subject to several transformation processes that determine its atmospheric lifetime and potential for long-range transport.

The primary degradation pathway for this compound in the atmosphere is through gas-phase oxidation initiated by hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms. canada.caacs.org The kinetics of these reactions are crucial for determining the atmospheric residence time of the compound.

Recent studies have determined the rate constants for the reaction of this compound with OH radicals and Cl atoms at ambient atmospheric conditions. nih.gov The reaction with OH radicals is a significant removal pathway, with atmospheric half-lives estimated to be between 6 to 9 days. canada.ca The oxidation process is initiated by the abstraction of a hydrogen atom from a methyl group by the OH radical. acs.org

The rate constants for the gas-phase reactions of this compound are summarized in the table below:

Reactant Rate Constant (cm³ molecule⁻¹ s⁻¹) at 297 ± 3 K Atmospheric Half-life
OH Radicals(1.7 ± 0.1) x 10⁻¹² nih.gov6 to 9 days canada.ca
Cl Atoms(1.85 ± 0.05) x 10⁻¹⁰ nih.govVaries with Cl concentration

Data sourced from studies conducted at approximately 297 K and atmospheric pressure.

While reactions with OH radicals are the dominant global removal process, reactions with chlorine atoms can be of increased importance in specific environments, such as urban or marine areas where Cl atom concentrations are higher. nih.gov

In addition to gas-phase reactions, heterogeneous reactions on the surfaces of atmospheric aerosols can contribute to the transformation of this compound. researchgate.netwisc.edu These reactions can alter the properties of the aerosol particles and can sometimes lead to reaction pathways that are less favorable in the gas phase. wisc.edu The chemical composition of the aerosol particles plays a key role in the kinetics of these surface reactions. wisc.edu

Research has shown that volatile methylsiloxanes can contribute to the formation of atmospheric nanoparticles, suggesting that their transformation products can partition to the aerosol phase. acs.org The uptake and reaction of gaseous species on aerosol surfaces are complex processes influenced by factors such as the particle's chemical composition and surface area. whiterose.ac.uk While the specific mechanisms and kinetics of this compound on various aerosol types are an area of ongoing research, it is recognized that such interactions can influence its atmospheric fate. nih.gov

Direct photodegradation of this compound is not considered a significant atmospheric removal process as it does not absorb sunlight in the actinic region. However, its indirect photooxidation, initiated by reactions with OH radicals, leads to the formation of various by-products. acs.org The oxidation of volatile methylsiloxanes can result in the formation of hydroxylated methyl groups, which are more water-soluble and can be removed from the atmosphere through wet deposition. acs.org

The atmospheric oxidation of volatile organic compounds, including siloxanes, can produce a range of multifunctional compounds such as aldehydes, ketones, and carboxylic acids. apsi.tech These products can potentially partition to the particulate phase, contributing to the formation of secondary organic aerosol (SOA). apsi.tech

Aquatic and Terrestrial Environmental Behavior

In aquatic and terrestrial environments, the fate of this compound is primarily governed by hydrolysis and biodegradation, as well as partitioning to soil and sediment.

In aqueous environments, this compound can undergo hydrolytic degradation. nih.govresearchgate.net This process involves the cleavage of the siloxane (Si-O-Si) bonds by water. The rate of hydrolysis is influenced by pH, with higher degradation rates observed under both acidic and alkaline conditions. nih.govresearchgate.netscientificspectator.com

The hydrolysis of polydimethylsiloxanes, a class of compounds to which this compound belongs, results in the formation of polar silanols. nih.govscientificspectator.com In the case of this compound, this would lead to the formation of dimethylsilanediol and other smaller siloxane oligomers. The half-life for hydrolysis in water can range from approximately 0.12 to 60.9 days. canada.ca

Environmental Compartment Degradation Process Half-life
WaterHydrolysis0.12 to 60.9 days canada.ca
SoilAbiotic Degradation1.5 to 120 days canada.ca

These values represent a range of potential degradation rates under various environmental conditions.

Biodegradation of this compound in soil and sediment is generally considered to be a slow process. canada.cacanada.ca While abiotic degradation through hydrolysis is a more significant removal pathway in these compartments, microbial activity can contribute to its transformation over longer time scales. canada.ca

Adsorption/Desorption Phenomena in Environmental Matrices

The interaction of this compound (L3) with environmental solids like soil and sediment is primarily governed by adsorption and desorption processes. Studies using batch equilibrium methods have shown that L3 adsorbs rapidly to soil, reaching a constant distribution within 24 hours. nih.govoup.com The desorption kinetics are even faster, with equilibrium being re-established within one hour. nih.govoup.com This behavior suggests that the sorption process is dominated by partitioning. nih.govoup.com

The affinity of L3 for soil organic carbon is quantified by the organic carbon-water partition coefficient (Koc). The average sorption log Koc value for L3 across different soils has been determined to be 4.32, with a standard deviation ranging from 0.09 to 0.34. nih.govresearchgate.net Desorption Koc values have been observed to be slightly higher, by 0.1 to 0.3 log units. nih.govresearchgate.net The Freundlich coefficient (KF), another measure of sorption capacity, for L3 has been found to range from 440 µg/g to 1400 µg/g. oup.com In all cases, the desorption coefficient (KF,des) was slightly greater than the sorption coefficient (KF,ads), with KF,des exceeding KF,ads by 2% to 12%. oup.com

Interactive Data Table: Sorption and Desorption Parameters for this compound (L3)

Parameter Value Reference
Average Sorption log Koc 4.32 nih.govresearchgate.net
Desorption log Koc increase 0.1 - 0.3 log units nih.govresearchgate.net
Freundlich Coefficient (KF) Range 440 - 1400 µg/g oup.com
KF,des vs. KF,ads 2% - 12% higher oup.com
Sorption Equilibrium Time 24 hours nih.govoup.com

| Desorption Equilibrium Time | 1 hour | nih.govoup.com |

Environmental Distribution and Long-Range Transport Potential

Multimedia Mass Balance Modeling and Compartmental Analysis

For volatile methylsiloxanes (VMS), including this compound, these models help in predicting concentrations in various media, which is essential for assessing ecotoxicological risks. nih.gov A Level III fugacity model, for instance, was used to predict the environmental distribution of octamethylcyclotetrasiloxane (B44751) (D4), a related compound. When 1000 kg of D4 was modeled as being released entirely to the air, it predominantly remained in the air. su.se When the same amount was released to water, the model predicted a distribution of 52.8% in water and 38.3% in sediment. su.se This highlights the importance of the emission compartment in determining the ultimate fate of these substances. su.se

The accuracy of these models is highly dependent on the quality of the input parameters, such as partition coefficients. nih.gov For VMS, it's particularly important to use experimentally derived values, as some empirical estimation methods may not be appropriate due to their unique physicochemical properties. nih.gov

The long-range transport potential (LRTP) of a substance can also be evaluated using these models. The characteristic travel distance (CTD), which is the distance over which 63% of the substance is transported in the air, is a key metric. canada.ca For D4, the TaPL3 model estimated a CTD of 5284 km, suggesting a high potential for long-range atmospheric transport. canada.ca However, empirical studies on D4 have suggested that its actual travel distance is shorter than predicted by models, and likely less than that of a typical persistent organic pollutant (POP). silicones.eu

Air-Water Exchange and Volatilization Dynamics

The exchange of this compound between air and water is largely governed by its high volatility. su.se This is quantified by the Henry's Law constant, which for the related compound octamethylcyclotetrasiloxane (D4), is 1.21 x 10^6 Pa m³/mol at 21.7°C. su.se Such a high value indicates a strong tendency for the substance to partition from water into the air. su.senih.gov

Volatilization from water surfaces is expected to be a rapid and dominant removal mechanism for these compounds from aquatic systems. nih.govservice.gov.uk For D4, the estimated volatilization half-life from a river is 1.8 hours, and from a shallow lake, it is 164 hours. su.se This rapid volatilization limits the amount of the substance that can ultimately partition to the sediment compartment. service.gov.uk

Sediment-Water Interfacial Processes

The interface between sediment and water is a critical zone for the fate of this compound. Due to its hydrophobic nature, this compound that enters the aquatic environment has a tendency to partition from the water column to the sediment. service.gov.uk This process is influenced by the organic carbon content of the sediment, with higher organic carbon leading to greater sorption. oup.com

Studies on the related compound D4 have shown that while it is highly volatile and degrades in surface water, it is also expected to adsorb onto sediment due to its high octanol-water partition coefficient. service.gov.uk The persistence of these compounds in sediment is a key area of research. For D4, the degradation in sediment appears to be much slower than in water, with estimated half-lives ranging from 49 to 588 days under realistic environmental conditions. canada.ca This suggests that sediments can act as a long-term sink for these compounds. service.gov.uk

The partitioning between sediment and water is a dynamic process. Resuspension of sediments can re-introduce the sorbed compound into the water column, where it can then undergo further transport, degradation, or volatilization. The bioavailability of the compound to benthic organisms is also largely determined by these interfacial processes.

Table of Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound L3
Octamethylcyclotetrasiloxane D4
Freundlich Coefficient KF
Organic carbon-water partition coefficient Koc
Persistent Organic Pollutant POP

Ecotoxicological Research and Environmental Impact Assessment

Aquatic Organism Responses and Toxicological Endpoints

The response of aquatic organisms to Octamethyltrisiloxane has been evaluated through standardized acute and chronic toxicity tests across different trophic levels, including fish, invertebrates, and algae. Due to the compound's low water solubility (0.0345 mg/L at 23°C), toxicity testing often reveals no adverse effects up to its functional limit of solubility in water.

Key toxicological endpoints for this compound show that in acute exposures, the 96-hour median lethal concentration (LC50) for the fish Oncorhynchus mykiss (rainbow trout) was determined to be greater than 19 µg/L. For the invertebrate Daphnia magna, the 48-hour median effective concentration (EC50) was found to be greater than 28 µg/L. For algae (Pseudokirchneriella subcapitata), the 72-hour EC50 was greater than 22 µg/L. These results indicate that no effects were observed at the highest achievable concentrations under the respective test conditions.

Chronic exposure studies provide insights into the potential for long-term effects. For fish, a 90-day No Observed Effect Concentration (NOEC) for Oncorhynchus mykiss was established at greater than or equal to 16 µg/L. For invertebrates, the 21-day NOEC for Daphnia magna reproduction was 15 µg/L. For algae, the 72-hour NOEC was determined to be 22 µg/L.

Table 1: Aquatic Toxicity Endpoints for this compound (L3) Data sourced from SIDS Initial Assessment Profile. europa.eu

SpeciesTest TypeEndpointDurationValue (µg/L)
Oncorhynchus mykiss (Fish)AcuteLC5096-hour> 19
Daphnia magna (Invertebrate)AcuteEC5048-hour> 28
Pseudokirchneriella subcapitata (Algae)AcuteEC5072-hour> 22
Oncorhynchus mykiss (Fish)ChronicNOEC90-day≥ 16
Daphnia magna (Invertebrate)ChronicNOEC21-day15
Pseudokirchneriella subcapitata (Algae)ChronicNOEC72-hour22

Sediment-Dwelling Organism Sensitivity and Adverse Effects

Given its physicochemical properties, this compound may partition to sediment in aquatic environments. Therefore, assessing its potential effects on sediment-dwelling (benthic) organisms is a component of its environmental risk profile.

Data on the sensitivity of benthic organisms to this compound is limited compared to aquatic species. However, a key study has been conducted on the sediment-dwelling midge, Chironomus riparius. In a 28-day chronic study, the No Observed Effect Concentration (NOEC) for Chironomus riparius exposed to this compound in sediment was determined to be greater than 77 mg/kg dry weight (dw). This finding suggests a low potential for adverse effects on this benthic invertebrate at environmentally relevant concentrations.

Bioaccumulation Potential and Biomagnification Factors in Food Webs

Bioaccumulation, the process by which a chemical is taken up by an organism from all exposure routes (water, food, etc.) and accumulates in its tissues, is a critical consideration for substances with high lipophilicity, such as this compound (Log Kow = 6.6).

Studies have been conducted to quantify the bioconcentration and biomagnification potential of L3. In a flow-through study exposing Pimephales promelas (fathead minnows) to radiolabeled L3, kinetic bioconcentration factors (BCFs) were determined to be 3,610 and 5,600 L/kg for treatment groups exposed to 1.7 and 21 µg/L, respectively europa.eu.

A dietary bioaccumulation study in Oncorhynchus mykiss (rainbow trout) provided further insight into the behavior of L3 in food webs. The research measured several key parameters that indicate the potential for the substance to accumulate and magnify through trophic transfer. The dietary uptake efficiency for L3 was found to be 15%, which was significantly lower than that of nonmetabolizable reference chemicals with similar properties nih.gov. This suggests that significant biotransformation (metabolism) of L3 occurs in the intestine of the fish nih.govcanada.ca.

The study also determined a somatic biotransformation rate constant of 0.024 per day and a lipid-normalized biomagnification factor (BMF) of 0.24 kg-lipid/kg-lipid nih.govcanada.ca. A BMF value of less than 1 indicates that the substance is not expected to biomagnify in fish canada.ca. These findings collectively suggest that while this compound can be taken up by fish from the water, its potential to biomagnify through the food web is low due to efficient metabolic processes nih.govcanada.ca.

Table 2: Bioaccumulation and Biomagnification Parameters for this compound (L3) Data sourced from SIDS Initial Assessment Profile and Environmental Toxicology and Chemistry. europa.eunih.govcanada.ca

ParameterSpeciesValueUnits
Kinetic Bioconcentration Factor (BCF)Pimephales promelas3,610 - 5,600L/kg
Dietary Uptake EfficiencyOncorhynchus mykiss15 (±3.3 SE)%
Somatic Biotransformation RateOncorhynchus mykiss0.024 (±0.003 SE)day⁻¹
Biomagnification Factor (BMF_L)Oncorhynchus mykiss0.24 (±0.02 SE)kg-lipid/kg-lipid

Advanced Ecological Risk Assessment Methodologies

A comprehensive environmental impact assessment for a chemical like this compound relies on advanced ecological risk assessment (ERA) methodologies. These frameworks provide a systematic approach to evaluating the potential adverse effects of a stressor on ecosystems.

The initial phase of an ERA is problem formulation, which results in the development of a conceptual model. This model is a hypothesis about how the chemical might affect the environment, linking sources to ecological receptors and endpoints.

For this compound, a conceptual model would be constructed as follows:

Sources and Releases: Identifying the points of entry into the environment, such as releases from wastewater treatment plants receiving inputs from the use of personal care products or industrial applications.

Environmental Transport and Fate: Characterizing how L3 moves through and persists in the environment. This includes pathways like volatilization into the air, hydrolysis in water, and partitioning from the water column into sediment.

Exposure Assessment: Identifying the contaminated media (water, sediment) and the routes through which ecological receptors come into contact with L3. This includes direct contact with contaminated water or sediment and dietary exposure through the food web.

Ecological Receptors and Assessment Endpoints: Defining the specific organisms, populations, or communities of concern (e.g., fish, benthic invertebrates, algae) and the attributes to be protected (e.g., survival, growth, reproduction).

This model serves as a roadmap for the entire risk assessment, guiding data collection, analysis, and characterization of potential risks.

Risk characterization is the final phase of an ERA, where the likelihood of adverse effects is estimated by integrating exposure and effects data. This process involves synthesizing multiple lines of evidence, such as the toxicological endpoints and bioaccumulation factors discussed in previous sections.

A critical component of this phase is the explicit analysis of uncertainty. Uncertainty is inherent in every step of the risk assessment process and arises from various sources, including:

Parameter Uncertainty: Uncertainty in the measured values of toxicity (e.g., LC50) and fate properties.

Model Uncertainty: The limitations of the mathematical models used to predict environmental concentrations or bioaccumulation.

Scenario Uncertainty: Assumptions made about release scenarios and environmental conditions.

Computational and Theoretical Chemistry Applications

Quantum Chemical Investigations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of molecules at the atomic level. While extensive research has been conducted on siloxanes in general, specific studies on octamethyltrisiloxane provide insights into its reactivity, intermolecular forces, and behavior in solution.

Reactivity Prediction and Reaction Mechanism Elucidation

Theoretical studies on the hydrolysis of the siloxane bond (Si-O-Si) have provided fundamental insights into the reactivity of siloxanes. Ab initio calculations show that the energy barrier for the hydrolysis of the siloxane bond is significantly reduced by the protonation of the siloxane oxygen, indicating an acid-catalyzed mechanism. The presence of hydrogen-bonded complexes that facilitate proton transfer from the nucleophile (e.g., water) to the leaving group is also a crucial factor. depositolegale.it

Computational studies using density functional theory (DFT) have explored the degradation pathways of siloxanes, including hydrolysis, reduction, and oxidation. These studies propose major degradation products and help in assessing the environmental fate of these compounds. up.ac.za The scission of the siloxane bond is a key step in both polymerization and depolymerization processes and is influenced by the presence of acids or nucleophiles. up.ac.za Quantum chemistry calculations have also highlighted that the basicity of the oxygen atom in the Si-O-Si linkage increases as the bond angle decreases. polimi.it

Intermolecular Interactions and Solvation Effects

The intermolecular interactions of siloxanes are crucial for understanding their bulk properties and behavior in solution. Molecular dynamics simulations have been employed to study the structure and dynamics of siloxanes. For instance, MD simulations have been used to investigate the thermal conductivity of mixtures containing this compound. mdpi.com

Quantum-chemical modeling has been used to study the intermolecular interactions between polydimethylsiloxane (B3030410) (PDMS) oligomers and silica (B1680970) surfaces, providing insights into the adsorption behavior of siloxanes. mdpi.com While not specific to this compound, these studies on short-chain PDMS oligomers offer a qualitative understanding of the forces at play, which are primarily van der Waals interactions.

Thermodynamic Modeling and Equation of State Development

Accurate thermodynamic models are essential for the design and optimization of processes involving this compound, particularly in its application as a working fluid in ORCs.

Equations of state (EoS) are fundamental for describing the thermodynamic properties of fluids. For siloxanes, including this compound, multiparameter EoS based on the Helmholtz free energy have been developed. These equations provide a comprehensive and accurate representation of the fluid's properties over a wide range of temperatures and pressures. nih.gov The development of these EoS relies on a combination of experimental data and data generated from molecular simulations. gpps.globalresearchgate.netasme.org

The NIST/TRC Web Thermo Tables (WTT) provide critically evaluated thermophysical property data for this compound, which serves as a crucial resource for the development and validation of thermodynamic models. polimi.it

Table 1: Selected Experimental Thermodynamic Properties of this compound

PropertyValueConditions
Normal Boiling Point153 °C1 atm
Critical Temperature290.9 °C-
Critical Pressure14.2 bar-
Liquid Density0.82 g/mL25 °C
Viscosity (Liquid)Data available187.2 K to 564.117 K
Thermal Conductivity (Liquid)Data available187.2 K to 563.9 K

Note: This table is populated with data that may be sourced from experimental measurements and is used for the development of thermodynamic models.

Computational Fluid Dynamics (CFD) in Non-Ideal Fluid Regimes

Computational Fluid Dynamics (CFD) is a valuable tool for simulating fluid flow and heat transfer in various engineering applications. For this compound, CFD simulations are particularly relevant in the context of its use in ORC turbines, where the fluid can exhibit non-ideal compressible flow behavior.

Studies have focused on the numerical simulation of the expansion of siloxane vapors, including this compound (MDM), in converging-diverging nozzles, which are representative of the flow channels in ORC turbines. depositolegale.itup.ac.zaresearchgate.netacs.org These simulations often employ real-gas thermodynamic models derived from accurate equations of state to capture the non-ideal behavior of the fluid close to the vapor-liquid saturation curve and the critical point. acs.org

Schlieren visualizations of the supersonic expansion of this compound vapor have been used to validate CFD models and to study the complex flow phenomena that occur in non-ideal compressible fluid flows. up.ac.za These investigations have highlighted the strong density gradients that can arise in such flows. up.ac.za

Machine Learning and Data-Driven Approaches in Siloxane Research

Machine learning (ML) and data-driven approaches are increasingly being used to predict the properties of materials, including siloxanes, and to accelerate the design of new materials and processes.

Several studies have explored the use of machine learning models to predict the thermophysical properties of siloxanes. For instance, various ML algorithms, including neural networks and random forests, have been developed to predict the viscosity and density of liquid siloxanes based on molecular descriptors. mdpi.comresearchgate.netasme.orgchemrxiv.org These models are trained on large datasets of experimental data and can provide rapid and accurate predictions of properties that are often challenging to measure experimentally.

Quantitative Structure-Activity Relationship (QSAR) models have also been developed for organosilicon compounds, including siloxanes, to predict their biological activity and environmental fate. While not directly focused on the computational chemistry applications outlined here, these data-driven approaches demonstrate the potential of machine learning in various aspects of siloxane research. Physics-informed machine learning models, which integrate physical principles into the ML framework, are also emerging as a promising approach for improving the accuracy and interpretability of property predictions for materials like siloxanes. researchgate.net

Analytical Chemistry Methodologies for Environmental and Biological Monitoring

Advanced Sample Preparation Techniques

Effective monitoring of Octamethyltrisiloxane (L3) in environmental and biological matrices necessitates sophisticated sample preparation to isolate and concentrate the analyte from complex sample compositions. These techniques are designed to enhance detection sensitivity and accuracy.

Magnetic Solid-Phase Extraction (MSPE)

Magnetic Solid-Phase Extraction (MSPE) is an advanced sample preparation technique that utilizes magnetic nanoparticles (MNPs) as adsorbents. researchgate.netbohrium.com This method offers a large surface area for analyte adsorption and allows for the rapid separation of the adsorbent from the sample matrix using an external magnetic field, thereby simplifying the extraction process compared to traditional solid-phase extraction (SPE). researchgate.net

While specific studies focusing exclusively on the MSPE of this compound are not prevalent, the principles of the technique are well-suited for extracting hydrophobic organic compounds from aqueous samples. mdpi.com Sorbents such as Fe₃O₄ nanoparticles coated with silica (B1680970) and functionalized with C18 are commonly used for extracting non-polar to moderately polar organic compounds from water. mdpi.com The process involves dispersing the MNPs in the sample, allowing for the adsorption of the target analyte onto the nanoparticle surface. Following adsorption, the MNPs are collected with a magnet, and the analyte is eluted using a small volume of an appropriate organic solvent before instrumental analysis. mdpi.comolores.org The hydrophobic nature of this compound makes it a suitable candidate for extraction using C18-functionalized magnetic nanoparticles.

Table 1: General Parameters for MSPE of Organic Contaminants This table is based on methodologies for similar organic compounds and represents a potential approach for this compound.

ParameterConditionReference
SorbentFe₃O₄@SiO₂@C18 Magnetic Nanoparticles mdpi.com
Sorbent Amount~50 mg per 10 mL sample mdpi.com
Extraction Time~5-10 minutes (with sonication/vortexing) mdpi.com
Elution SolventMethanol, Acetonitrile, or Hexane mdpi.commdpi.com
Separation MethodExternal Magnet researchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. It is particularly effective for volatile and semi-volatile organic compounds in both liquid and gaseous samples. Headspace SPME (HS-SPME) is a common mode used for volatile methyl siloxanes (VMS), where a coated fiber is exposed to the vapor phase in equilibrium with the sample matrix. nih.gov

For the analysis of siloxanes, including linear types like this compound, fibers coated with non-polar phases are typically employed. Polydimethylsiloxane (B3030410) (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are effective for trapping these compounds. nih.gov The extraction efficiency is influenced by several factors that require optimization, including the type of fiber coating, extraction time, temperature, and sample agitation. After adsorption, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. This technique has been successfully applied to determine various siloxanes in water samples. nih.gov

Table 2: Optimized HS-SPME Conditions for Siloxane Analysis in Water

ParameterOptimized ConditionReference
SPME FiberDivinylbenzene/Polydimethylsiloxane (DVB/PDMS) nih.gov
Extraction Temperature70 °C nih.gov
Extraction Time40 minutes nih.gov
Agitation Speed750 rpm nih.gov
Desorption Temperature270 °C nih.gov
Desorption Time5 minutes nih.gov

Other Extraction and Preconcentration Methods

Beyond MSPE and SPME, other microextraction techniques have been developed for the analysis of linear and cyclic siloxanes.

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (USA-DLLME): This method is a miniaturized version of liquid-liquid extraction that offers high enrichment factors and requires minimal solvent. A study successfully developed a USA-DLLME procedure for the preconcentration of eight cyclic and linear siloxanes in wastewater. nih.gov In this technique, a small volume of an extraction solvent (e.g., chlorobenzene) is dispersed into the aqueous sample with the aid of ultrasonic waves, which facilitates the formation of a cloudy solution and enhances the mass transfer of the analytes into the extraction solvent. nih.govresearchgate.net After extraction, the mixture is centrifuged to separate the fine droplets of the organic phase, which is then collected for GC-MS analysis. nih.gov This method demonstrated high recoveries (71-116%) and low limits of detection (0.002 to 1.4 µg L⁻¹) for the target siloxanes. nih.gov

Chromatographic and Spectrometric Detection Methods

Following sample preparation, robust and sensitive analytical techniques are required for the separation and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the determination of volatile methyl siloxanes, including this compound. researchgate.net The gas chromatograph separates the individual compounds in a mixture based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement.

For siloxane analysis, a low-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is commonly used. jeol.com The oven temperature is programmed to start at a low temperature and gradually increase to elute compounds across a range of boiling points. In mass spectrometry, electron ionization (EI) is typically used. The National Institute of Standards and Technology (NIST) database provides a reference mass spectrum for this compound, which shows characteristic fragment ions. nih.gov The most abundant ion (base peak) is observed at m/z 221, with another significant peak at m/z 73. nih.gov These ions are often used for selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level detection. researchgate.net

Table 3: Typical GC-MS Parameters for this compound Analysis

ParameterSpecificationReference
GC ColumnDB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) jeol.com
Carrier GasHelium, constant flow (~1 mL/min) manchester.ac.uk
Oven ProgramInitial 50°C (1 min), ramp at 20°C/min to 320°C (hold 5.5 min) jeol.com
Injector Temperature250-320 °C jeol.commanchester.ac.uk
MS Ionization ModeElectron Ionization (EI) at 70 eV jeol.com
Mass Scan Rangem/z 35-550 jeol.com
Key Identifying Ionsm/z 221 (Base Peak), 73 nih.gov

Thermal Desorption Gas Chromatography Mass Spectrometry (TD-GC-MS)

For the analysis of this compound and other VMS in air and biogas, Thermal Desorption (TD) coupled with GC-MS is a highly sensitive and automated method. nih.gov This technique involves drawing a known volume of air through a sorbent tube packed with materials like Tenax TA or graphitized carbon to trap the volatile compounds. olores.org

The sorbent tube is then placed in a thermal desorber, where it is heated rapidly to release the trapped analytes into a stream of inert carrier gas. nih.gov This gas stream is directed to the GC-MS for separation and detection. TD-GC-MS eliminates the need for solvent extraction, reduces the risk of sample contamination, and allows for the preconcentration of analytes from large sample volumes, resulting in very low detection limits, often in the µg/m³ or ng/L range. olores.orgnih.gov The method has been effectively used for quantifying siloxanes in various gaseous matrices, including exhaled breath and biogas. olores.orgnih.gov

Table 4: Common Parameters for TD-GC-MS Analysis of Siloxanes

ParameterSpecificationReference
Sorbent MaterialTenax TA, Graphitized Carbon olores.org
Sample CollectionActive sampling with a pump onto sorbent tube olores.org
Desorption Temperature~300 °C researchgate.net
Cold Trap TemperatureSub-ambient (e.g., -10 °C) olores.org
GC-MS SystemStandard GC-MS with capillary column (e.g., DB-5MS) nih.gov

Method Validation and Quality Assurance in Trace Analysis

The accurate and precise measurement of this compound at trace levels in complex environmental and biological samples necessitates rigorous method validation and a comprehensive quality assurance and quality control (QA/QC) program. Method validation ensures that the analytical procedure is suitable for its intended purpose, while QA/QC procedures provide ongoing evidence of data quality.

Key performance parameters that must be evaluated during method validation include linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). Linearity is established by analyzing a series of standards of known concentrations to demonstrate a proportional relationship between the analytical signal and the concentration of this compound. A linear regression analysis is performed, and the coefficient of determination (r²) should ideally be ≥ 0.99.

Accuracy is assessed by spiking a known quantity of this compound into a blank matrix and calculating the percent recovery. This should be performed at multiple concentration levels to cover the expected range of the samples. Precision, a measure of the random error, is determined through replicate analyses of a sample and is typically expressed as the relative standard deviation (RSD).

Recovery experiments are crucial for accounting for any loss of analyte during sample preparation and analysis. For instance, in a study analyzing for this compound in milk and infant formula, a liquid-liquid extraction followed by dispersive solid-phase extraction for cleanup was employed. The recovery of this compound from these matrices, fortified at various concentrations, ranged from 70% to 120%, with a relative standard deviation of less than 15%.

The limit of detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For the analysis of this compound in silicone products, a pressurized solvent extraction method coupled with gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode reported an LOQ of 6 ng/g.

A robust quality assurance program involves the routine analysis of various quality control samples. These include method blanks to check for contamination, laboratory control samples (a clean matrix spiked with a known amount of analyte) to monitor the performance of the method, and matrix spikes/matrix spike duplicates to assess the effect of the sample matrix on the analytical results. Adherence to these principles ensures the generation of high-quality, defensible data for environmental and biological monitoring of this compound.

Table 2: Example Method Validation Parameters for this compound Analysis

Parameter Acceptance Criteria Example Finding
Linearity (r²) ≥ 0.99 0.998
Accuracy (% Recovery) 70-130% 95% in spiked water
Precision (% RSD) ≤ 15% 8% for replicate samples
Recovery (%) Matrix-dependent 85% in human plasma
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3 0.5 ng/L in wastewater

Regulatory Science and Policy Implications for Octamethyltrisiloxane

Interplay of Scientific Research and Policy Development

The regulation of siloxanes is a clear example of the dynamic interplay between scientific research and policy development. The silicones industry has proactively engaged in extensive research programs to understand the environmental fate and potential effects of its products, including octamethyltrisiloxane and other siloxanes. americanchemistry.comglobalsilicones.org These industry-initiated modeling and environmental monitoring initiatives have generated a robust dataset on these substances. americanchemistry.com

This research is a critical input into the regulatory process. For example, because the physical-chemical properties of siloxanes differ significantly from traditional organic chemicals, standard environmental models often require customization. globalsilicones.org Industry collaboration with modeling experts has been essential to refine these models to better predict the environmental behavior of siloxanes. americanchemistry.comglobalsilicones.org

Regulatory agencies, in turn, use this data, along with independent scientific studies, to conduct their risk assessments and formulate policy. silicones.eu This iterative process, where scientific findings inform policy and regulatory needs drive further research, is fundamental to modern, science-based chemical management. The goal is to create risk-based, weight-of-evidence assessments that consider both hazard and exposure to ensure the safe use of these materials. globalsilicones.org

Challenges in Regulatory Decision-Making for Volatile Organosilicon Compounds

Regulating volatile organosilicon compounds like this compound presents several unique challenges for policymakers and scientists.

Volatility and Environmental Fate: The high volatility of these compounds significantly influences their environmental distribution and makes assessment difficult. pjoes.com For example, rapid loss through volatilization can complicate the interpretation of studies on persistence in water or sediment. service.gov.uk While volatilization is a dominant removal mechanism from aquatic systems, it also means these compounds can be transported over long distances in the atmosphere. service.gov.ukpjoes.com

Unique Physicochemical Properties: As mentioned, the properties of siloxanes are distinct from many other industrial chemicals. globalsilicones.org This requires specialized assessment tools and expertise, as standard models may not be appropriate without modification.

Ubiquity and Exposure Assessment: Volatile methyl siloxanes are widely used in industrial processes and thousands of consumer products, from personal care items to detergents and adhesives. pjoes.comnih.govnih.gov This ubiquity leads to widespread, low-level presence in indoor and outdoor environments, making aggregate exposure assessment a complex task. nih.govnih.gov

Environmental and Technical Issues: The persistence of certain siloxanes in the environment is a long-term concern. newtopsilicone.com In specific contexts, such as the use of biogas from landfills and wastewater treatment plants, volatile organosilicon compounds pose a significant technical challenge. During combustion, they can oxidize to form abrasive microcrystalline silica (B1680970) and silicate (B1173343) deposits, which can damage engines and other equipment, creating a strong incentive for their control and removal. pjoes.comresearchgate.net


Q & A

Q. What are the key physicochemical properties of octamethyltrisiloxane (MDM) critical for experimental design in material science?

this compound’s low viscosity (1.0 cSt), vapor pressure (3.34 mmHg), and thermal stability (−50°C to 250°C) are critical for applications like microfluidics and lubricants. Key properties include:

  • Molecular formula : C₈H₂₄O₂Si₃ (CAS 107-51-7) .
  • Solubility : Hydrophobic, requiring surfactants for aqueous phase studies .
  • Thermal degradation threshold : Decomposes at >250°C, forming silanol groups .
    Methodologically, use differential scanning calorimetry (DSC) to determine phase transitions and thermogravimetric analysis (TGA) to assess decomposition kinetics .

Q. How is MDM utilized in microfluidic device fabrication, and what methodological considerations ensure biocompatibility?

MDM’s optical clarity and flexibility make it ideal for soft lithography. To ensure biocompatibility:

  • Surface treatment : Plasma oxidation creates hydrophilic surfaces for cell adhesion .
  • Cross-linking : Use hydroxyl-terminated MDM with polymethylhydrosiloxane (PMHS) to adjust elasticity .
  • Leachate testing : Incubate devices in cell culture media and analyze extractables via GC-MS to confirm absence of toxic siloxane residues .

Q. What standardized methods exist for quantifying MDM in environmental samples?

Use gas chromatography-mass spectrometry (GC-MS) with the following steps:

Extraction : Solid-phase microextraction (SPME) for aqueous samples .

Derivatization : Trimethylsilylation to enhance volatility .

Calibration : Internal standards (e.g., decamethyltetrasiloxane) to account for matrix effects .
Validated protocols are available in EPA HERO database entries for siloxanes .

Q. How does MDM’s thermal conductivity compare to other silicone fluids, and what experimental setups are used for measurement?

MDM’s thermal conductivity (~0.1 W/m·K at 25°C) is lower than poly(methylphenylsiloxane) but higher than hexamethyldisiloxane (MM). Use:

  • Transient hot-wire method : For liquid-phase measurements .
  • Molecular dynamics (MD) simulations : To validate experimental data using force fields like ReaxFF .
    Comparative data are tabulated in thermodynamic studies .

Q. What are the primary oxidation pathways of MDM under ambient conditions?

MDM oxidizes via:

Radical-initiated chain scission : UV exposure generates silanol (Si-OH) and formaldehyde .

Catalytic oxidation : Transition metals (e.g., Fe³⁺) accelerate degradation.
Monitor using FTIR to track Si-OH peaks (3200–3700 cm⁻¹) and GC-MS for volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition profiles of MDM across experimental setups?

Discrepancies arise from varying heating rates, atmospheres (N₂ vs. air), and sample purity. To reconcile

  • Controlled TGA : Compare inert vs. oxidative atmospheres .
  • Isoconversional analysis : Apply Friedman or Kissinger methods to account for kinetic variability .
  • Purity validation : Use NMR to confirm absence of cyclic siloxane contaminants (e.g., D4) .

Q. What advanced computational methods predict MDM’s environmental fate and bioaccumulation potential?

  • Quantitative structure-activity relationship (QSAR) models : Predict log Kow (2.8) and bioaccumulation factors .
  • Fugacity modeling : Assess partitioning into air/water/organic phases using EPI Suite .
  • Molecular dynamics : Simulate interactions with lipid bilayers to estimate bioaccumulation .
    ECHA’s SVHC designation (vPvB) mandates these methods for regulatory compliance .

Q. How do interfacial properties of MDM affect its performance in drug delivery systems?

  • Surface tension modulation : MDM reduces interfacial tension in emulsions (e.g., 20 mN/m). Measure using pendant drop tensiometry .
  • Drug loading efficiency : Correlate with Hansen solubility parameters (δD = 15.3 MPa¹/²) .
  • In vitro release kinetics : Use Franz diffusion cells with synthetic membranes to model transdermal delivery .

Q. What methodologies address MDM’s persistence in wastewater treatment systems?

  • Anaerobic digestion studies : Track MDM degradation via biogas analysis (CH₄/CO₂ ratios) and GC-MS for siloxane residuals .
  • Advanced oxidation processes (AOPs) : Evaluate UV/H₂O₂ efficiency in breaking Si-O bonds .
  • Sludge adsorption assays : Measure partition coefficients (Kd) using batch sorption experiments .

Q. How can molecular dynamics simulations improve the design of MDM-based lubricants?

  • Shear viscosity prediction : Use non-equilibrium MD (NEMD) to simulate high-pressure conditions .
  • Additive interactions : Model MDM with PTFE nanoparticles to optimize tribological performance .
  • Validation : Compare simulated results with rheometry data at shear rates >10³ s⁻¹ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.